N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
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Description
“N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide” is a heterocyclic compound. It has a molecular formula of C17H11Br2NO3, an average mass of 437.082 Da, and a monoisotopic mass of 434.910553 Da .
Synthesis Analysis
The synthesis of coumarin heterocycles, which include “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C17H11Br2NO3 . The compound belongs to the class of chromene derivatives.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 668.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It also has a molar refractivity of 114.0±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 307.7±3.0 cm3 .Future Directions
The future directions for “N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide” and similar compounds lie in their potential applications in medicinal chemistry. In particular, coumarin-3-carboxamide derivatives have shown potential to inhibit the growth of cancer cells , suggesting a promising avenue for future research and development.
Mechanism of Action
Coumarins have been reported to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of coumarin derivatives .
Properties
IUPAC Name |
N-benzyl-6,8-dibromo-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO3/c18-12-6-11-7-13(17(22)23-15(11)14(19)8-12)16(21)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMIUJWCHHUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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